molecular formula C65H86F12N14O21S B1193556 Psma617-tcmc tfa

Psma617-tcmc tfa

Numéro de catalogue B1193556
Poids moléculaire: 1659.52
Clé InChI: FVJRYLDZCUPZFS-ODOBDYFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSMA617-TCMC is a derivative of PSMA-617 with structure modification, in which the caroboxy groups in DOTA ring is replaced by TCMC macrocycle. PSMA-617 is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer,. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development.

Applications De Recherche Scientifique

Targeted Radionuclide Therapies (TRNT)

Psma617-tcmc tfa is involved in targeted radionuclide therapies (TRNT), a novel cancer treatment method. These therapies deliver radiation selectively to cancer cells and their immediate tumor microenvironment. TRNT agents consist of radiation-emitting radionuclides conjugated with peptides or small molecules that target tumor-associated antigens, such as prostate-specific membrane antigen (PSMA) in prostatic cancer. This targeted approach allows for direct delivery of radiation to tumor cells, causing DNA damage and triggering cancer cell death. However, kidney toxicity may result from tubular nuclide accumulation and low-level kidney PSMA expression (Pelletier et al., 2020).

Efficacy in Relation to Cellular PSMA Levels and Intratumoral Heterogeneity

The efficacy of PSMA-targeted radioligand therapy (RLT) depends on the degree of PSMA expression and the fraction of PSMA+ cells in a tumor. Research has shown that both the degree of PSMA expression and the fraction of PSMA+ cells correlate with tumor uptake and DNA damage, thus influencing RLT efficacy. Low or heterogeneous PSMA expression may represent a resistance mechanism to RLT (Current et al., 2020).

Theragnostic Approach in Prostate Cancer

Psma617-tcmc tfa is part of a theragnostic approach in prostate cancer, particularly in cases of metastatic castration-resistant prostate cancer (mCRPC). This approach involves the use of PSMA-targeted radioligands for both diagnosis and therapy. The efficacy of this approach is indicated by high tumor doses in skeletal, lymph node, and liver metastases, with acceptable doses for tissues/organs (Scarpa et al., 2017).

Development of Novel Radioligands for SPECT Imaging

Psma617-tcmc tfa has been investigated in the development of novel radioligands for single-photon emission computed tomography (SPECT) imaging. These radioligands target PSMA and have shown high affinity in vitro, high accumulation in tumors, and low hepatic retention, making them promising agents for imaging and potentially for therapy (Kimura et al., 2016).

Radioligand Therapy with Alpha-Emitting PSMA Targeted Radioligands

Research into alpha-emitting PSMA targeted radioligands for prostate cancer therapy, such as [212 Pb]Pb-NG001, has shown promising results. These ligands display similar binding and internalization in prostate cancer cells compared to other PSMA-targeted therapies, with significantly lower kidney uptake. This indicates potential for effective and safer treatment options in prostate cancer therapy (Stenberg et al., 2020).

Propriétés

Nom du produit

Psma617-tcmc tfa

Formule moléculaire

C65H86F12N14O21S

Poids moléculaire

1659.52

Nom IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1

Clé InChI

FVJRYLDZCUPZFS-ODOBDYFHSA-N

SMILES

C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PSMA617-TCMC TFA salt;  PSMA-617-TCMC;  PSMA617-analog, PSMA617-derivative with TCMC.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psma617-tcmc tfa
Reactant of Route 2
Psma617-tcmc tfa
Reactant of Route 3
Psma617-tcmc tfa
Reactant of Route 4
Psma617-tcmc tfa
Reactant of Route 5
Psma617-tcmc tfa
Reactant of Route 6
Psma617-tcmc tfa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.